Technical Guide: 5-Chloro-2,4-difluorophenylacetonitrile
Technical Guide: 5-Chloro-2,4-difluorophenylacetonitrile
CAS Number: 1429422-26-3 Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals. Its structural core—a phenyl ring decorated with a specific pattern of halogen atoms (5-Cl, 2,4-F)—imparts unique metabolic stability and lipophilicity to bioactive molecules.
This guide provides a rigorous technical analysis of this compound, detailing its synthesis via nucleophilic substitution, its application as a precursor for fluoroquinolone antibiotics and kinase inhibitors, and the strict safety protocols required for its handling.
Core Chemical Profile[1][2]
| Property | Specification |
| IUPAC Name | 2-(5-Chloro-2,4-difluorophenyl)acetonitrile |
| CAS Number | 1429422-26-3 |
| Molecular Formula | C₈H₄ClF₂N |
| Molecular Weight | 187.57 g/mol |
| Appearance | White to light yellow crystalline solid or oil |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Functional Group | Nitrile (-C≡N) – Versatile for hydrolysis or reduction |
Strategic Importance in Drug Design
The 5-Chloro-2,4-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry. The strategic placement of fluorine and chlorine atoms serves three specific functions:
-
Metabolic Blocking: The halogens at positions 2, 4, and 5 block the P450-mediated oxidation of the phenyl ring, significantly extending the half-life of the final drug candidate.
-
Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of neighboring functional groups, altering binding affinity to target proteins (e.g., kinase domains).
-
Lipophilicity Tuning: The C-F and C-Cl bonds increase lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Primary Applications:
-
Fluoroquinolone Antibiotics: Precursor for side-chain modification in 4th-generation quinolones (e.g., Sitafloxacin analogs).
-
Kinase Inhibitors: Intermediate for synthesizing specific EGFR or ALK inhibitors where the halogenated ring fits into hydrophobic pockets of the ATP-binding site.
Synthetic Pathway & Mechanism
The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile is classically achieved via an SN2 Nucleophilic Substitution of the corresponding benzyl halide. This route is preferred for its scalability and high yield compared to transition-metal-catalyzed cyanations of aryl halides.
Reaction Pathway Diagram
The following diagram illustrates the complete synthetic flow from the toluene precursor to the final nitrile, including the critical intermediate steps.
Caption: Figure 1. Linear synthesis pathway via radical halogenation followed by nucleophilic cyanation.
Detailed Experimental Protocol
Objective: Synthesis of 5-Chloro-2,4-difluorophenylacetonitrile from 5-Chloro-2,4-difluorobenzyl chloride.
Safety Warning: This reaction involves Sodium Cyanide (NaCN), a potent metabolic poison. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.
Reagents & Materials
-
Substrate: 5-Chloro-2,4-difluorobenzyl chloride (1.0 eq)
-
Reagent: Sodium Cyanide (NaCN) (1.2 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein exchange.
-
Solvent: Acetone/Water (4:1 ratio) or DMSO (anhydrous).
-
Quench: 10% Sodium Hypochlorite (Bleach) solution.
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Chloro-2,4-difluorobenzyl chloride (10.0 g, 50.7 mmol) in Acetone (40 mL).
-
Prepare a solution of NaCN (3.0 g, 61.2 mmol) in Water (10 mL). Caution: Dissolve NaCN in a well-ventilated hood.
-
-
Reaction:
-
Add the aqueous NaCN solution dropwise to the benzyl chloride solution.
-
Add Potassium Iodide (0.84 g, 5.0 mmol) as a catalyst.
-
Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.
-
Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 4:1). The starting material spot (
) should disappear, replaced by the more polar nitrile ( ).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the acetone under reduced pressure (Rotavap). Do not heat above 40°C.
-
Extraction: Dilute the aqueous residue with Ethyl Acetate (50 mL) and Water (20 mL). Separate the layers.
-
Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Cyanide Destruction: Treat all aqueous waste immediately with 10% Bleach solution to oxidize residual cyanide to cyanate.
-
-
Purification:
-
Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous
, and filter. -
Concentrate in vacuo to yield the crude oil.
-
Final Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Validation Criteria
-
Yield: Expected range 85–92%.
-
1H NMR (CDCl3, 400 MHz):
7.45 (t, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 3.75 (s, 2H, CH2-CN). -
IR Spectrum: Sharp peak at ~2250 cm⁻¹ (C≡N stretch).
Safety & Handling Architecture
Handling fluorinated phenylacetonitriles requires a dual-layer safety approach: managing the acute toxicity of cyanides and the irritant properties of benzyl halides.
Caption: Figure 2. Decision tree for safety protocols and emergency response during synthesis.
References
-
Sigma-Aldrich. Product Specification: 5-Chloro-2,4-difluorophenylacetonitrile (CAS 1429422-26-3).[1][2][3] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69565 (Related: 2,4-Difluorophenylacetonitrile). Retrieved from
-
Organic Syntheses. General Procedure for the Preparation of Phenylacetonitriles via Benzyl Chlorides. Org.[4] Synth. 1922, 2,[5] 9. Retrieved from
-
Accela ChemBio. Safety Data Sheet (SDS) for Fluorinated Phenylacetonitriles. Retrieved from
Sources
- 1. 5-Chloro-2,4-difluorophenylacetonitrile | 1429422-26-3 [sigmaaldrich.com]
- 2. 1429422-26-3 | 5-Chloro-2,4-difluorophenylacetonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 5-Chloro-2,4-difluorophenylacetonitrile | 1429422-26-3 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
